molecular formula C8H10N4S2 B5735696 N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE

N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE

Cat. No.: B5735696
M. Wt: 226.3 g/mol
InChI Key: DSCFVUXWECSQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE is a compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

The synthesis of N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE typically involves the reaction of aminoguanidine bicarbonate with appropriate carboxylic acids, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antifungal or antibacterial effects .

Comparison with Similar Compounds

N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-methylsulfanyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c1-13-8-10-7(11-12-8)9-5-6-3-2-4-14-6/h2-4H,5H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFVUXWECSQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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